Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are pivotal in medicinal chemistry, offering a versatile scaffold for the development of compounds with a broad spectrum of biological activities. These compounds are integral to many synthetic and natural bioactive molecules. Their unique structure enables the creation of various pharmacologically active derivatives, showcasing activities such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. The significance of benzothiazole derivatives extends into their application in drug discovery, where their modification facilitates the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Bhat & Belagali, 2020).
Synthesis and Pharmacological Evaluation
The pharmacological landscape of benzothiazole derivatives is vast, encompassing a wide array of activities that are crucial in the search for novel treatments. The synthetic versatility of benzothiazole allows for the creation of compounds tailored to specific therapeutic targets. A study on benzofused thiazole derivatives highlighted their potential as antioxidant and anti-inflammatory agents, demonstrating the synthetic strategies and biological evaluations that underpin the development of benzothiazole-based therapeutics (Raut et al., 2020).
Anticancer Potentials
Benzothiazole derivatives have been extensively studied for their anticancer properties, with research focusing on understanding the structure-activity relationship (SAR) and mechanisms of action against various cancer cell lines. The design and development of novel benzothiazole compounds for anticancer potential are driven by their ability to interfere with key biological pathways, such as tyrosine kinase inhibition and induction of apoptosis through reactive oxygen species (ROS) activation. This area of study represents a significant portion of benzothiazole research, aiming to identify promising leads for cancer therapy (Pathak et al., 2019).
Future Directions
The future directions for benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone could involve further exploration of its biological activities and potential applications. For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, this compound could be a promising candidate for the development of new drugs with lesser side effects.
Mechanism of Action
Target of Action
The primary target of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication .
Mode of Action
This compound interacts with the LasB system, inhibiting its function . The LasB system is involved in coordinating bacterial behaviors such as biofilm formation and virulence production . By inhibiting this system, the compound disrupts these behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . These pathways also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
It is known that the compound shows promising quorum-sensing inhibitory activities at high concentrations .
Result of Action
The compound’s action results in the inhibition of bacterial behaviors coordinated by the LasB system . This includes the disruption of biofilm formation and virulence production . Some compounds in this series also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
It is known that bacteria use quorum sensing pathways to respond to external factors , suggesting that the compound’s action could be influenced by changes in these factors.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHREUWKFDWCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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